molecular formula C7H4BrF2NO3 B1527690 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene CAS No. 1174315-54-8

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene

Cat. No. B1527690
M. Wt: 268.01 g/mol
InChI Key: SPVYSEMGEYPYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Bromo-1-(difluoromethoxy)-3-fluorobenzene” is a brominated and fluorinated benzene derivative . It has a molecular weight of 241.01 . The compound is typically a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-1-(difluoromethoxy)-3-nitrobenzene” are not available, similar compounds such as “2-Bromo-1-(difluoromethoxy)-3-fluorobenzene” can be used in the synthesis of acylguanidine derivatives, which are potential 5-HT5A receptor modulators .


Molecular Structure Analysis

The InChI code for “2-Bromo-1-(difluoromethoxy)-3-fluorobenzene” is 1S/C7H4BrF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Bromo-1-(difluoromethoxy)-3-fluorobenzene” is a liquid at room temperature and should be stored in a dry environment at 2-8°C . Its density is 1.711 g/mL at 25 °C .

Safety And Hazards

The compound “2-Bromo-1-(difluoromethoxy)-3-fluorobenzene” is classified as a warning under the GHS classification. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVYSEMGEYPYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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